
2-Biphenylcarboxylic acid
Overview
Description
2-Biphenylcarboxylic acid (2BPCA, CAS 947-84-2), also known as o-phenylbenzoic acid, is an aromatic carboxylic acid with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol . Its structure consists of a benzoic acid group substituted at the 2-position of a biphenyl system, leading to a pre-twisted conformation that influences its photophysical and chemical properties .
Preparation Methods
2-Biphenylcarboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodobenzoic acid with phenylboronic acid in the presence of a palladium catalyst and potassium carbonate in water at 50°C . The reaction conditions are mild and the process is efficient, making it suitable for laboratory-scale synthesis.
For industrial production, the compound can be synthesized by the oxidative coupling of biphenyl using lead tetra-acetate in refluxing benzene solution under a nitrogen atmosphere . This method yields 3,4-benzocoumarin as a major organic product.
Chemical Reactions Analysis
2-Biphenylcarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form biphenyl-2-methanol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation. Major products formed from these reactions include nitro-biphenylcarboxylic acids, halogenated biphenylcarboxylic acids, and sulfonated biphenylcarboxylic acids .
Scientific Research Applications
Medicinal Chemistry
1.1 URAT1 Inhibitors
Recent studies have identified novel biphenyl carboxylic acid derivatives as potent inhibitors of the URAT1 transporter, which plays a crucial role in uric acid reabsorption. Compounds such as A1 and B21 exhibited IC50 values of 0.93 μM and 0.17 μM, respectively, demonstrating their effectiveness comparable to existing uricosuric drugs like benzbromarone . The structure-activity relationship (SAR) studies indicated that ortho-substituted biphenyl carboxylic acids were optimal for URAT1 inhibition, suggesting their potential for developing new therapeutic agents for conditions like gout.
1.2 Osteoclast Activity Inhibition
Another significant application of biphenyl carboxylic acid derivatives is in the treatment of osteoporosis. Research showed that certain derivatives could inhibit osteoclast formation without adversely affecting osteoblast function, making them promising candidates for antiresorptive drugs . For instance, compound ABD350 demonstrated an IC50 for osteoclast formation at 1.3 μM and effectively prevented ovariectomy-induced bone loss in animal models.
Material Science
2.1 Thermal Decomposition Studies
The thermal decomposition of 2-biphenylcarboxylic acid has been extensively studied for its potential applications in upgrading heavy aromatic oils. The decomposition primarily occurs through decarboxylation to produce biphenyl and further transformations leading to fluorenone . This process can enhance the production of lighter aromatic compounds from heavier oils, which is valuable in petrochemical industries.
2.2 Synthesis of Functional Materials
Biphenylcarboxylic acids are also used as intermediates in synthesizing various organic compounds, including polymers and other functional materials. Their ability to act as building blocks in organic synthesis allows for the development of materials with tailored properties for specific applications.
Environmental Applications
3.1 Biodegradation Studies
Research has indicated that biphenylcarboxylic acids can be involved in biodegradation processes, particularly concerning environmental pollutants. Understanding the degradation pathways of these compounds can aid in developing bioremediation strategies for contaminated sites . Studies on the microbial degradation of biphenyl derivatives highlight the importance of these compounds in environmental chemistry.
Data Summary Table
Application Area | Specific Use Case | Key Findings/Properties |
---|---|---|
Medicinal Chemistry | URAT1 Inhibitors | Potent inhibitors with IC50 values < 1 μM |
Osteoclast Activity Inhibition | No adverse effects on osteoblasts; effective against bone loss | |
Material Science | Thermal Decomposition | Upgrades heavy oils; produces lighter aromatic compounds |
Synthesis of Functional Materials | Acts as an intermediate for various organic syntheses | |
Environmental Applications | Biodegradation Studies | Potential role in bioremediation strategies |
Mechanism of Action
The mechanism of action of 2-Biphenylcarboxylic acid involves its interaction with specific molecular targets. In biological systems, it acts as a ligand for neuropeptide FF receptors, modulating pain and cardiovascular functions . The compound’s aromatic structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Key Properties:
- Melting Point : 111–113°C
- Boiling Point : 199°C at 10 mmHg
- Solubility : Insoluble in water
- Hazard Classification : Irritant (Xi), with safety warnings for skin and eye contact .
The compound exhibits intramolecular charge transfer (ICT) behavior in aqueous solutions, which is modulated by interactions with cyclodextrins (CDs). In CD environments, restricted twisting of the biphenyl group in the excited state alters fluorescence profiles, quenching ICT emission at 390 nm and enhancing a new band at 330 nm .
Comparison with Structural Isomers
4-Biphenylcarboxylic Acid (CAS 92-92-2)
The para-isomer, 4-biphenylcarboxylic acid, shares the same molecular formula but differs in substitution position.
Structural Implications :
- The ortho substitution in 2BPCA induces steric hindrance, reducing symmetry and lowering the melting point compared to the para isomer.
- The para-isomer’s linear structure allows tighter molecular packing, contributing to its higher thermal stability .
Comparison with Other Aromatic Carboxylic Acids
Thiophene-2-carboxylic Acid (CAS 527-72-0)
A heteroaromatic analog with a thiophene ring instead of biphenyl:
Functional Differences :
- The sulfur atom in thiophene enhances electron-withdrawing effects, increasing acidity compared to biphenyl systems.
- 2BPCA’s biphenyl framework supports conjugation, making it suitable for applications in fluorescence studies and catalysis .
4-Formylfuran-2-carboxylic Acid
A furan-based carboxylic acid with a formyl group:
Structural Impact :
- The furan ring’s oxygen atom introduces polarity, while the formyl group adds electrophilic reactivity absent in 2BPCA .
Biological Activity
2-Biphenylcarboxylic acid, also known as 2-phenylbenzoic acid, is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
This compound is characterized as a white powder with the molecular formula C13H10O2. Its synthesis often involves the reaction of biphenyl derivatives with carboxylic acid functionalities. This compound serves as a precursor in the development of various pharmaceutical agents, including neuropeptide FF receptor antagonists and orexin receptor antagonists .
1. Antiresorptive Effects on Bone Health
Recent studies have highlighted the role of biphenyl carboxylic acid derivatives in bone health. A notable compound, ABD350, demonstrated significant inhibition of osteoclast formation and survival in vitro. The IC50 for osteoclast formation was found to be 1.3 μM, indicating strong biological activity. Furthermore, ABD350 effectively prevented ovariectomy-induced bone loss in mouse models without adversely affecting osteoblast function .
Table 1: Biological Activity of Biphenyl Carboxylic Acid Derivatives
Compound | IC50 (μM) | Effect on Osteoclasts | Effect on Osteoblasts |
---|---|---|---|
ABD350 | 1.3 | Inhibition | No significant effect |
ABD56 | 20 | Partial inhibition | No significant effect |
2. Angiotensin II Receptor Antagonism
Another area of interest is the development of nonpeptidic angiotensin II receptor antagonists derived from biphenylcarboxylic acid. These compounds have shown promising results in inhibiting pressor responses in normotensive rat models, with ED50 values ranging from 0.1 to 2.0 mg/kg. Such compounds could lead to new treatments for hypertension .
Table 2: Angiotensin II Receptor Antagonist Activity
Compound | ED50 (mg/kg) | Inhibition Level |
---|---|---|
Compound 5g | 0.1 - 2.0 | Significant |
3. URAT1 Inhibition and Uric Acid Regulation
Recent findings have identified novel biphenyl carboxylic acid derivatives as potent inhibitors of URAT1, a key transporter involved in uric acid reabsorption. The most potent derivatives exhibited IC50 values as low as 0.17 μM, suggesting their potential use in treating hyperuricemia and gout .
Table 3: URAT1 Inhibitory Activity
Compound | IC50 (μM) |
---|---|
A1 | 0.93 |
B21 | 0.17 |
The biological activity of this compound and its derivatives can be attributed to their ability to interact with specific receptors and enzymes:
- Osteoclast Modulation : Compounds like ABD350 inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced signaling pathways, leading to osteoclast apoptosis without affecting osteoblast viability.
- Angiotensin II Receptor Blockade : The biphenyl structure allows for effective binding to angiotensin II receptors, blocking hypertensive responses.
- URAT1 Inhibition : The structural features of these compounds facilitate their interaction with URAT1, enhancing uric acid excretion.
Case Studies
Several case studies illustrate the therapeutic potential of biphenyl carboxylic acid derivatives:
- Study on Osteoporosis : In a controlled study involving ovariectomized mice, treatment with ABD350 significantly reduced bone resorption markers compared to control groups.
- Hypertension Treatment Trials : Clinical trials involving angiotensin II receptor antagonists derived from biphenyl carboxylic acids demonstrated effective blood pressure reduction in hypertensive patients.
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the purity of 2-Biphenylcarboxylic acid in laboratory settings?
- Methodological Answer: Purity assessment typically involves a combination of melting point analysis (lit. range: 111–113°C ), high-performance liquid chromatography (HPLC) with UV detection, and nuclear magnetic resonance (NMR) spectroscopy. For instance, deviations in melting point (>2°C) may indicate impurities, necessitating recrystallization using methanol/water mixtures . Quantitative NMR (qNMR) using deuterated DMSO as a solvent can resolve carboxylic proton signals (δ ~12–13 ppm) to estimate purity .
Q. What safety precautions are critical when handling this compound in experimental procedures?
- Methodological Answer: Safety protocols include using PPE (gloves, goggles) due to its irritant properties (H315: skin irritation, H319: eye irritation) . Work in a fume hood to avoid inhalation of fine powders. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Storage at room temperature (10–30°C) in airtight containers prevents hygroscopic degradation .
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?
- Methodological Answer: Synthesis via Ullmann coupling of 2-bromobenzoic acid with phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80°C improves yield . Post-synthesis, acid-base extraction (using 1M NaOH) removes unreacted precursors, followed by recrystallization from ethanol to isolate pure product (>95% purity) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between theoretical and experimental crystallographic data for this compound?
- Methodological Answer: Discrepancies in bond lengths or angles may arise from thermal motion or disorder. Employ the SHELXL program for refinement, using high-resolution (<1.0 Å) X-ray diffraction data to model anisotropic displacement parameters . Validate the structure with the Cambridge Structural Database (CSD) to identify outliers. For twinned crystals, use the TWIN/BASF commands in SHELX to refine twin laws .
Q. How does the electronic structure of this compound influence its reactivity in organometallic complex formation?
- Methodological Answer: The electron-withdrawing carboxylic group enhances acidity (pKa ~4.5), facilitating deprotonation to form carboxylate ligands. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal partial charge distribution, showing higher electron density on the biphenyl ring, which stabilizes metal coordination (e.g., Cu²⁺ or Ru³⁺) . Spectroscopic validation via IR (C=O stretch ~1680 cm⁻¹) and X-ray absorption spectroscopy (XAS) confirms binding modes .
Q. What advanced spectroscopic techniques are recommended for characterizing hydrogen bonding networks in this compound derivatives?
- Methodological Answer: Solid-state NMR (¹³C CP/MAS) can resolve hydrogen-bonded carbonyl carbons (δ ~170 ppm). Pair distribution function (PDF) analysis of X-ray total scattering data identifies short-range intermolecular O–H···O interactions . For dynamic studies, variable-temperature IR spectroscopy tracks hydrogen bond strength changes with thermal activation .
Properties
IUPAC Name |
2-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYSAKHOYBPSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870814 | |
Record name | [1,1'-Biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947-84-2, 51317-27-2 | |
Record name | 1-Biphenyl-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Phenylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Biphenylcarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | [1,1'-Biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-phenylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.211 | |
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